Cas no 450340-23-5 (5-chloro-2-methoxy-N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide)

5-Chloro-2-methoxy-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a synthetic organic compound featuring a thienopyrazole core fused with a benzamide moiety. Its molecular structure incorporates chloro and methoxy substituents, which may enhance its reactivity and binding affinity in pharmacological or agrochemical applications. The compound’s heterocyclic framework suggests potential utility as an intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or other biologically active molecules. Its well-defined structure allows for precise modifications, making it a valuable candidate for structure-activity relationship (SAR) studies. The presence of aromatic and heteroaromatic rings contributes to its stability and potential for diverse functionalization.
5-chloro-2-methoxy-N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide structure
450340-23-5 structure
Product Name:5-chloro-2-methoxy-N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide
CAS No:450340-23-5
MF:C20H18ClN3O2S
MW:399.893822193146
CID:6466067
Update Time:2025-08-05

5-chloro-2-methoxy-N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-2-methoxy-N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide
    • Benzamide, 5-chloro-N-[2,6-dihydro-2-(2-methylphenyl)-4H-thieno[3,4-c]pyrazol-3-yl]-2-methoxy-
    • Inchi: 1S/C20H18ClN3O2S/c1-12-5-3-4-6-17(12)24-19(15-10-27-11-16(15)23-24)22-20(25)14-9-13(21)7-8-18(14)26-2/h3-9H,10-11H2,1-2H3,(H,22,25)
    • InChI Key: UOHQKXBNPDMNKV-UHFFFAOYSA-N
    • SMILES: C(NC1N(C2=CC=CC=C2C)N=C2CSCC2=1)(=O)C1=CC(Cl)=CC=C1OC

Experimental Properties

  • Density: 1.39±0.1 g/cm3(Predicted)
  • Boiling Point: 541.8±50.0 °C(Predicted)
  • pka: 12.06±0.20(Predicted)

5-chloro-2-methoxy-N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide Pricemore >>

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Additional information on 5-chloro-2-methoxy-N-2-(2-methylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-ylbenzamide

Research Brief on 5-chloro-2-methoxy-N-2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-ylbenzamide (CAS: 450340-23-5)

Recent studies on the compound 5-chloro-2-methoxy-N-2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-ylbenzamide (CAS: 450340-23-5) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This heterocyclic compound, characterized by its thienopyrazole scaffold, has garnered attention due to its unique pharmacological properties and its ability to modulate specific biological targets. The following research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

The synthesis of 5-chloro-2-methoxy-N-2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-ylbenzamide involves a multi-step process that includes the construction of the thienopyrazole core followed by functionalization with the benzamide moiety. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for preclinical studies. Researchers have employed techniques such as NMR spectroscopy and mass spectrometry to confirm the structural integrity of the synthesized compound, ensuring its suitability for further biological evaluation.

In terms of biological activity, studies have demonstrated that this compound exhibits potent inhibitory effects on specific kinase enzymes, which are implicated in various pathological conditions, including cancer and inflammatory diseases. Molecular docking simulations and in vitro assays have revealed that the compound binds to the ATP-binding site of these kinases, thereby disrupting their catalytic activity. This mechanism of action suggests that 5-chloro-2-methoxy-N-2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-ylbenzamide could serve as a lead compound for the development of targeted therapies.

Preclinical evaluations have further explored the pharmacokinetic and pharmacodynamic properties of this compound. Animal models have shown favorable bioavailability and tissue distribution, with minimal off-target effects. Additionally, toxicity studies indicate a promising safety profile, although further investigations are required to fully assess its long-term effects. These findings underscore the compound's potential as a candidate for clinical development.

In conclusion, 5-chloro-2-methoxy-N-2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-ylbenzamide represents a promising avenue for therapeutic intervention in diseases mediated by kinase activity. Continued research efforts are needed to optimize its pharmacological properties and evaluate its efficacy in human trials. The integration of computational and experimental approaches will be crucial in advancing this compound toward clinical applications.

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